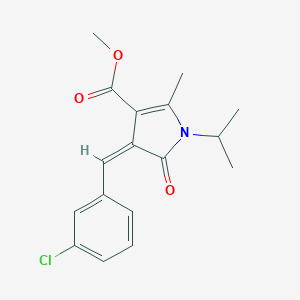![molecular formula C13H17N3O3 B306708 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide, also known as HMAH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
科学的研究の応用
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria, while in vivo studies have demonstrated its anti-inflammatory effects in animal models.
作用機序
The mechanism of action of 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 and iNOS enzymes, which are involved in inflammation. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to cell death.
実験室実験の利点と制限
One advantage of 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its low solubility in water can make it difficult to work with in certain applications.
将来の方向性
Future research on 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide could focus on its potential as a therapeutic agent for specific diseases, such as cancer and bacterial infections. Additionally, further studies could explore the underlying mechanisms of its anti-inflammatory effects and how they could be utilized in the development of new drugs. Finally, research could be done to improve the solubility of this compound in water, which would increase its potential for use in clinical settings.
In conclusion, this compound is a synthetic compound with potential as a therapeutic agent for a range of diseases. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. Further research is needed to fully understand its mechanism of action and potential for clinical use.
合成法
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide can be synthesized through a reaction between 4-(4-morpholinyl)benzaldehyde and 2-hydroxyacetohydrazide in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid with a melting point of 197-199°C.
特性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
2-hydroxy-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H17N3O3/c17-10-13(18)15-14-9-11-1-3-12(4-2-11)16-5-7-19-8-6-16/h1-4,9,17H,5-8,10H2,(H,15,18)/b14-9+ |
InChIキー |
UBZUXZLUPAZDEY-NTEUORMPSA-N |
異性体SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=O)CO |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=O)CO |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306628.png)
![2-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306630.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanohydrazide](/img/structure/B306631.png)
![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B306637.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
